molecular formula C7H7ClN4 B8242519 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B8242519
M. Wt: 182.61 g/mol
InChI Key: COFVYBZUBPWZKR-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with suitable amines . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C7H6ClN3
  • Molecular Weight: 167.60 g/mol
  • CAS Number: 1511297-53-2

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties by targeting various kinases involved in cell proliferation and survival pathways. The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, leading to reduced tumor growth and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of chlorine and methyl groups at specific positions enhances the cytotoxicity of these compounds. For instance, the chlorine substituent at the 2-position has been shown to improve binding affinity to target enzymes, while the methyl group at the 5-position contributes to overall stability and potency.

Table 1: Structure-Activity Relationship Data

CompoundIC50 (µM)Target EnzymeRemarks
This compound40EGFRPotent inhibitor
Compound A50Her2Moderate activity
Compound B30VEGFR2High selectivity

Biological Activity Studies

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects with IC50 values ranging from 29 to 59 µM across different assays.

Case Study: HepG2 Cell Line

In a study focusing on HepG2 liver cancer cells, treatment with this compound resulted in:

  • Induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (caspase-3 and Bax).
  • Downregulation of anti-apoptotic protein Bcl-2.

These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death pathways.

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The analysis suggests that this compound shares similar binding modes with established tyrosine kinase inhibitors (TKIs), indicating its potential as a therapeutic agent.

Properties

IUPAC Name

2-chloro-5-methylpyrrolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-3-2-4-5(12)6(9)11-7(8)10-4/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFVYBZUBPWZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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